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molecular formula C3H8ClN B1353618 Dimethylmethylenammonium chloride CAS No. 30354-18-8

Dimethylmethylenammonium chloride

Cat. No. B1353618
M. Wt: 93.55 g/mol
InChI Key: ZJTROANVDZIEGB-UHFFFAOYSA-M
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Patent
US08853456B2

Procedure details

WO2008/012046 describes another method for the preparation of tapentadol, wherein 1-(3-(benzyloxy)phenyl)propan-1-one is reacted with N-Methyl-N-methylene-methaneaminium chloride in presence of acetyl chloride and solvent acetonitrile to obtain compound 1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one. The compound is resolved with L-(−)-dibenzoyltartaric acid to get (S)-1-(3-(benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one. The isolated compound is then reacted with ethyl magnesium bromide undergoing Grignard reaction to isolate (2S,3R)-3-(3-(benzyloxy)phenyl)-1-(dimethylamino)-2-methylpentan-3-ol, which on reaction with trifluoroacetic anhydride in acetic acid results in acetylated compound. The acetylated compound on hydrogenolysis results in the compound 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol of Formula-I.
Name
tapentadol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[C@H]([C@H](CN(C)C)C)C1C=CC=C(O)C=1.[CH2:17]([O:24][C:25]1[CH:26]=[C:27]([C:31](=[O:34])[CH2:32][CH3:33])[CH:28]=[CH:29][CH:30]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl-].[CH3:36][N+:37](=[CH2:39])[CH3:38].C(Cl)(=O)C>C(#N)C>[CH2:17]([O:24][C:25]1[CH:26]=[C:27]([C:31](=[O:34])[CH:32]([CH3:33])[CH2:39][N:37]([CH3:38])[CH3:36])[CH:28]=[CH:29][CH:30]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
tapentadol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@H](C=1C=CC=C(C1)O)[C@@H](C)CN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C[N+](C)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C(CN(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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